2,6-Diisocyanatotoluene

Catalog No.
S593785
CAS No.
91-08-7
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diisocyanatotoluene

CAS Number

91-08-7

Product Name

2,6-Diisocyanatotoluene

IUPAC Name

1,3-diisocyanato-2-methylbenzene

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2-4H,1H3

InChI Key

RUELTTOHQODFPA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1N=C=O)N=C=O

Solubility

Reaction (NTP, 1992)
Decomposes in water
Soluble in acetone, benzene
Solubility in water, mg/l at 25 °C: 124

Synonyms

2,6-diisocyanatotoluene, 2,6-diisocyanatotoluene monoformate, 2,6-diisocyanatotoluene, conjugate diacid, 2,6-TDI, 2,6-toluene diisocyanate, 2,6-toluene-diisocyanate, toluene 2,6-diisocyanate

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O

Genotoxicity and Mutagenicity

Studies have investigated the potential of 2,6-TDI to cause genetic damage and mutations. Research using L5178Y cells, a mouse lymphoma cell line, found that 2,6-TDI induced gene mutations in the presence of an exogenous metabolic activation system. This suggests that 2,6-TDI may require metabolic activation to exert its mutagenic effects [Source: National Library of Medicine, ].

Further research in Chinese hamster ovary (CHO) cells demonstrated that 2,6-TDI induced sister chromatid exchanges (SCEs) and chromosomal aberrations. However, studies using human lymphocyte cultures did not observe SCEs, but they did find evidence of DNA single-strand breaks and chromosomal aberrations [Source: National Library of Medicine, ].

2,6-Diisocyanatotoluene is an organic compound with the molecular formula C9H6N2O2\text{C}_9\text{H}_6\text{N}_2\text{O}_2. It belongs to the family of toluene diisocyanates, which are characterized by the presence of two isocyanate functional groups (-N=C=O) attached to a toluene ring. This compound is one of the two commercially significant isomers of toluene diisocyanate, the other being 2,4-diisocyanatotoluene. The 2,6-isomer is notable for its symmetrical structure, which results in both isocyanate groups exhibiting similar reactivity, unlike the 2,4-isomer where the 4-position is significantly more reactive .

TDI is a hazardous chemical with significant health risks.

  • Toxicity: TDI is a respiratory irritant and can cause asthma, bronchitis, and other respiratory problems upon inhalation [].
  • Skin irritation: Contact with TDI can cause skin irritation, dermatitis, and sensitization [].
  • Eye irritation: Exposure to TDI vapors can irritate the eyes and cause tearing [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified TDI as possibly carcinogenic to humans [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling TDI [].
  • Ensure proper ventilation in workplaces where TDI is used [].
  • Follow established safety protocols for handling hazardous chemicals.

The reactivity of 2,6-diisocyanatotoluene primarily involves its isocyanate groups. These groups can react with a variety of nucleophiles, including alcohols and amines, leading to the formation of carbamates or ureas. The reaction mechanism typically involves nucleophilic attack on the electrophilic carbon of the isocyanate group, resulting in the release of carbon dioxide when reacting with water. Additionally, studies have shown that 2,6-diisocyanatotoluene can form glutathione adducts under physiological conditions, indicating its potential interactions within biological systems .

2,6-Diisocyanatotoluene exhibits significant biological activity, particularly as an allergen and irritant. Exposure can lead to respiratory issues and skin sensitization. It has been associated with reactive airways dysfunction syndrome and may provoke asthmatic attacks upon inhalation. Its interaction with biological molecules suggests that it can form adducts that may alter protein function or trigger immune responses .

The synthesis of 2,6-diisocyanatotoluene typically involves several steps starting from toluene. One common method includes nitration of toluene to form dinitrotoluene, followed by reduction to yield 2,6-diaminotoluene. This intermediate can then be treated with phosgene to produce 2,6-diisocyanatotoluene. Industrially, this compound is often obtained as part of a mixture with its 2,4-isomer, which can be separated through distillation processes .

2,6-Diisocyanatotoluene is primarily used in the production of polyurethane foams and elastomers due to its ability to crosslink with polyols. It is also employed in coatings and adhesives that require durable and flexible properties. Additionally, this compound finds applications in specialized areas such as rocket propellants due to its chemical stability and performance characteristics .

Research has demonstrated that 2,6-diisocyanatotoluene can interact with various biological molecules through mechanisms such as transcarbamoylation. Studies involving glutathione adducts have shown that this compound can react with thiol-containing compounds under physiological conditions, leading to potential implications for toxicity and metabolic pathways in living organisms .

Several compounds share structural similarities with 2,6-diisocyanatotoluene. Here are a few notable examples:

Compound NameStructure TypeKey Characteristics
2,4-DiisocyanatotolueneIsomer of TDIMore reactive at the 4-position; widely used in industry
Methylene diphenyl diisocyanateAromatic diisocyanateUsed in rigid foam production; higher toxicity profile
Hexamethylene diisocyanateAliphatic diisocyanateLess volatile; used in coatings and adhesives

Uniqueness: The primary distinction of 2,6-diisocyanatotoluene lies in its symmetrical structure leading to similar reactivity between its two isocyanate groups. This contrasts with 2,4-diisocyanatotoluene where one group reacts significantly faster than the other due to steric factors .

The systematic IUPAC name for 2,6-diisocyanatotoluene is 1,3-diisocyanato-2-methylbenzene. This nomenclature reflects the compound’s structure: a benzene ring substituted with two isocyanate (–N=C=O) groups at the 1 and 3 positions and a methyl (–CH₃) group at the 2 position (Figure 1).

The structural formula is represented as:
$$ \text{C}9\text{H}6\text{N}2\text{O}2 $$
with the following connectivity:

  • A central benzene ring with methyl and isocyanate substituents.
  • The methyl group at position 2 and isocyanate groups at positions 1 and 3.

The SMILES notation is:

CC1=C(C=CC=C1N=C=O)N=C=O  

This notation explicitly defines the arrangement of atoms and bonds, emphasizing the meta-substitution pattern of the isocyanate groups relative to the methyl group.

CAS Registry Numbers and Alternative Designations

The CAS Registry Number for 2,6-diisocyanatotoluene is 91-08-7. This identifier is critical for unambiguous chemical tracking in regulatory and commercial contexts.

Alternative Names and Synonyms:

DesignationSource
2,6-Toluene diisocyanate (2,6-TDI)
m-Tolylene diisocyanate
1,3-Diisocyanato-2-methylbenzene
2-Methyl-m-phenylene diisocyanate
Benzene, 2,6-diisocyanato-1-methyl-

Trade Names:

  • Mondur TD (historically used for toluene diisocyanate mixtures)
  • Hylene TIC (specific to the 2,6-isomer)

These designations are frequently employed in industrial and research settings, though the IUPAC name remains the standard for scientific communication.

Isomeric Relationships with 2,4-Toluene Diisocyanate

2,6-Diisocyanatotoluene is one of six possible structural isomers of toluene diisocyanate (TDI), but only two isomers—2,4-TDI (CAS 584-84-9) and 2,6-TDI—are commercially significant.

Key Comparative Properties:

Property2,6-TDI2,4-TDI
Molecular FormulaC₉H₆N₂O₂C₉H₆N₂O₂
CAS Number91-08-7584-84-9
SymmetrySymmetric (isocyanate groups at positions 1 and 3)Asymmetric (isocyanate groups at positions 1 and 4)
ReactivityBoth isocyanate groups exhibit similar reactivity due to symmetryThe 4-position isocyanate is ~4× more reactive than the 2-position
Commercial FormsTypically sold in mixtures (e.g., 80:20 or 65:35 ratios with 2,4-TDI)Pure 2,4-TDI (TDI-100) or mixed isomers

Structural Comparison:

  • 2,6-TDI: Methyl group at position 2; isocyanate groups at positions 1 and 3.
  • 2,4-TDI: Methyl group at position 2; isocyanate groups at positions 1 and 4.

The isomeric ratio in commercial products influences material properties. For example:

  • TDI-80/20: 80% 2,4-TDI and 20% 2,6-TDI.
  • TDI-65/35: 65% 2,4-TDI and 35% 2,6-TDI.

The symmetry of 2,6-TDI results in distinct polymerization kinetics compared to 2,4-TDI, affecting the mechanical properties of polyurethanes derived from these isomers.

Synthesis and Isolation:

2,6-TDI is primarily obtained via fractional distillation of crude TDI mixtures produced by phosgenation of toluene diamine (TDA). The isomer’s lower prevalence in natural reaction mixtures necessitates precise separation techniques.

2,6-Diisocyanatotoluene is conventionally synthesized through a phosgenation process, which involves the reaction of 2,6-toluenediamine with phosgene (COCl₂) [2] [5]. This reaction pathway represents the most established industrial method for producing 2,6-diisocyanatotoluene, which is typically manufactured alongside its isomer, 2,4-diisocyanatotoluene [2]. The conventional synthesis begins with the nitration of toluene to form dinitrotoluene, followed by catalytic hydrogenation to produce toluenediamine, which is then subjected to phosgenation [9].

The phosgenation reaction mechanism involves several steps that convert the amino groups of toluenediamine to isocyanate groups [5]. Two primary mechanisms have been identified in this conversion process: the "phosgenations first" mechanism and the "stepwise phosgenations" mechanism [5]. In the "phosgenations first" mechanism, both amine groups of toluenediamine are transformed into carbamic chloride groups consecutively, followed by hydrogen chloride elimination to form the isocyanate groups [5]. This mechanism has been found to be energetically favorable compared to the stepwise approach [5].

The industrial phosgenation of toluenediamine is typically carried out in a chemically inert organic solvent at temperatures ranging from 40 to 150°C [5]. Common solvents used in this process include benzene, toluene, xylene, chlorinated aromatic hydrocarbons, and petroleum hydrocarbons, which are inert to hydrogen chloride, phosgene, and isocyanate [5]. Ortho-dichlorobenzene (ODCB) is particularly favored as a solvent due to its high boiling point (180.5°C), which allows for milder operating conditions (31.4–100°C) [5].

The reaction between toluenediamine and phosgene in the liquid phase is rapid at industrial temperatures and pressures, requiring only good mixing to suppress secondary reactions [5]. The resulting reaction mixture typically contains 5–40% by weight toluene diisocyanate, 1–2% by weight hydrogen chloride, 1–5% by weight phosgene, 0.1-2% by weight high-boilers (polymeric isocyanates, hydrolyzable chloride compounds), and the remainder solvent [16].

Table 1: Conventional Phosgenation Process Parameters for 2,6-Diisocyanatotoluene Production

ParameterTypical RangeOptimal Conditions
Temperature40-150°C60-100°C
SolventODCB, MCBODCB
CatalystNone required-
Reaction TimeVariableDependent on mixing efficiency
Phosgene:TDA Ratio>2:12.2:1

The phosgenation reaction produces hydrogen chloride as a byproduct, which is typically recovered and sold either directly or as hydrochloric acid [15]. This represents a significant economic consideration in the production process, as the hydrogen chloride is produced in stoichiometric amounts relative to the diisocyanate formed [15].

Non-Phosgene Green Synthesis Approaches

Due to the toxicity concerns associated with phosgene, significant research efforts have been directed toward developing non-phosgene routes for the synthesis of 2,6-diisocyanatotoluene [6] [15]. These green synthesis approaches aim to provide environmentally benign alternatives that maintain production efficiency while reducing safety risks [23].

One promising non-phosgene approach involves the use of dimethyl carbonate as a replacement for phosgene [23]. In this process, toluenediamine reacts with dimethyl carbonate under the action of specialized catalysts to form methyl toluene dicarbamate (TDC) as an intermediate, which is subsequently pyrolyzed to produce toluene diisocyanate [23]. This process consists of four main sections: synthesis, separation, water washing, and pyrolysis [23].

The dimethyl carbonate route represents a significant advancement in green chemistry for diisocyanate production, as it eliminates the need for highly toxic phosgene and reduces the production of hazardous waste streams such as hydrogen chloride [23]. In 2020, the world's first non-phosgene toluene diisocyanate pilot plant was constructed in Shaanxi, China, demonstrating the viability of this approach at a semi-industrial scale [23].

Another non-phosgene approach involves the development of nickel-promoted magnetic iron oxide catalysts for the synthesis of N-substituted carbamates, which are important isocyanate precursors [6]. This heterogeneous catalytic process provides a cheap, safe, and environmentally benign route for carbamate synthesis [6]. The catalyst can be easily isolated using an external magnetic field and recovered for several runs without deactivation, achieving good to excellent yields with various amines and alkyl carbamates [6].

Additional green synthesis pathways under investigation include:

  • Reductive carbonylation of nitro-compounds [6]
  • Oxidative carbonylation of amine compounds [6]
  • Aminolysis reaction of dimethyl carbonate [6]

The phosgenefree pathway of producing toluene diisocyanate by reacting toluenediamine, oxygen, and carbon monoxide in the solvent 2,2,2-trifluoroethanol (TFE) has also shown promise [15]. This process involves a two-step mechanism: first, toluenediamine reacts with carbon monoxide, oxygen, and TFE to produce toluene dicarbamate as an intermediate; second, the dicarbamate is converted to toluene diisocyanate [15].

Table 2: Comparison of Conventional and Non-Phosgene Synthesis Routes for 2,6-Diisocyanatotoluene

ParameterConventional PhosgenationDimethyl Carbonate RouteOxidative Carbonylation
Raw MaterialsToluenediamine, PhosgeneToluenediamine, Dimethyl CarbonateToluenediamine, CO, O₂
Catalyst RequirementsNot requiredSpecialized catalyst requiredMetal-based catalysts
ByproductsHClMethanolCO₂, H₂O
Environmental ImpactHigh (toxic reagents)Lower (reduced toxicity)Lower (reduced toxicity)
Industrial ImplementationWell-establishedPilot scaleResearch stage

The development of these non-phosgene routes represents a significant advancement in green chemistry for diisocyanate production, addressing both environmental and safety concerns associated with traditional synthesis methods [12] [23].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of 2,6-diisocyanatotoluene requires careful optimization to maximize yield, purity, and economic efficiency [13] [19]. Several strategies have been developed to enhance the production process, focusing on reaction conditions, equipment design, and process integration [13].

The industrial production of toluene diisocyanate typically begins with the nitration of toluene to form dinitrotoluene, followed by hydrogenation to toluenediamine, and finally phosgenation to produce the diisocyanate [9]. For the production of toluene diisocyanate containing 2,6-diisocyanatotoluene, specific nitration conditions are employed to achieve the desired isomer ratio [22].

For the production of toluene diisocyanate with an 80:20 ratio of 2,4- and 2,6-isomers (TDI-80/20), the nitrotoluene mixture is further nitrated with a mixed acid containing 60% nitric acid and 30% sulfuric acid without separation [22]. This produces dinitrotoluene with isomer ratios of 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene [22]. The crude dinitrotoluene is then washed sequentially in three washing towers with water, alkali (ammonia water), and water again to remove heavy metal impurities that could affect the activity and lifespan of the hydrogenation catalyst in the reduction stage [22].

For the production of toluene diisocyanate with a 65:35 ratio of 2,4- and 2,6-isomers (TDI-65/35), the ortho-nitrotoluene separated from the mixture is nitrated with a mixed acid containing 60% nitric acid and 30% sulfuric acid at 60-65°C [22]. This produces a mixture containing 65% 2,4-dinitrotoluene and 35% 2,6-dinitrotoluene [22].

The one-step nitration method for toluene involves using a mixed acid composed of 64.0% sulfuric acid, 27.2% nitric acid, and 8.8% water [22]. Nitration is carried out at 60-65°C to obtain a dinitrotoluene mixture containing 80% 2,4-dinitrotoluene and 20% 2,6-dinitrotoluene [22].

In the phosgenation stage, optimization strategies focus on maximizing the conversion of toluenediamine to diisocyanate while minimizing the formation of byproducts [5]. This includes careful control of reaction temperature, phosgene concentration, and residence time [5]. The reaction is typically carried out in a continuous stirred tank reactor or a plug flow reactor, with efficient mixing to ensure complete conversion [5].

Recovery and recycling of unreacted materials is another important aspect of industrial optimization [13]. The unreacted phosgene and hydrogen chloride are typically recycled and utilized in the production process, improving overall efficiency and reducing waste [5] [13].

Table 3: Industrial Production Parameters for Different Toluene Diisocyanate Grades

TDI Grade2,4-TDI:2,6-TDI RatioNitration ConditionsCatalyst for HydrogenationProduction Capacity Range (2019)
TDI-80/2080:2060% HNO₃, 30% H₂SO₄, 60-65°CNickel or precious metals20-100 million pounds
TDI-65/3565:3560% HNO₃, 30% H₂SO₄, 60-65°CNickel or precious metals1-20 million pounds
TDI-100100:0Selective nitration of p-nitrotolueneNickel or precious metalsVariable

The recovery of toluene diisocyanate from distillation residues represents another important optimization strategy [13] [19]. The LIST Twin Shaft Processing Technology has been developed for this purpose, allowing for the recovery of toluene diisocyanate from distillation residue down to a final content of less than 0.5% by weight [13]. This process involves evaporation/drying under vacuum, resulting in an odorless, non-toxic granular solid that can be disposed of or incinerated for power generation [13]. The economic advantages of this process include low energy and labor costs, with payback periods estimated at approximately one year [13] [19].

The flexibility of industrial production systems is also crucial for responding to market demands [19]. Modern toluene diisocyanate recovery units can operate at 40-100% of their nominal processing capacity, allowing for adaptation to changing production requirements [13].

Purification Techniques for Isomer Separation

The separation and purification of 2,6-diisocyanatotoluene from its isomers, particularly 2,4-diisocyanatotoluene, is a critical aspect of the production process [14] [18]. Several techniques have been developed for this purpose, focusing on exploiting the physical and chemical differences between the isomers [14].

Crystallization is one of the primary methods used for the separation of toluene diisocyanate isomers [18]. This process involves dissolving the crude toluene diisocyanate in a suitable solvent and cooling the solution to a temperature at which a portion of the isocyanate crystallizes [18]. The crystals are then separated from the mother liquor, and a portion of the mother liquor is recycled to the crude isocyanate stream while the remaining portion is purged from the system [18].

The crystallization process can be carried out in multiple stages, with each stage operating at a higher temperature than the previous one [18]. This approach provides a mother liquor richer in isocyanate than the preceding stage, allowing for efficient separation of the isomers [18]. The isocyanate crystals from the final stage are recovered as the final product [18].

Adsorptive separation using zeolites represents another effective method for separating toluene diisocyanate isomers [14]. This process involves passing a feed mixture containing the isomers through a solid bed of zeolite adsorbent, which selectively adsorbs one isomer over the others [14]. The adsorbed isomer is then recovered by desorption with a desorbent material, typically toluene [14].

Various types of zeolites have been investigated for this purpose, including sodium-exchanged Y zeolite (Na-Y), calcium-exchanged Y zeolite (Ca-Y), and lithium-exchanged Y zeolite (Li-Y) [14]. These zeolites have shown different selectivities for the separation of 2,4- and 2,6-toluene diisocyanate isomers, with selectivity values (β) ranging from 1.40 to 1.90 [14].

Distillation is also employed for the purification of toluene diisocyanate, particularly for the removal of phosgene and other volatile impurities [16]. This process involves fractionating the crude distillation feed to separate the toluene diisocyanate from impurities [16]. For feeds containing less than 2% by weight of phosgene, direct fractionation can be employed; for feeds with higher phosgene content, a preliminary separation step is required [16].

Nuclear Magnetic Resonance (NMR) spectroscopy has been developed as an analytical technique for determining the isomer ratio of toluene diisocyanate [20]. This method takes into consideration both methyl and aromatic protons, providing accurate measurements of isomer composition with variations of ±0.5% [20]. The technique is reliable, rapid, and does not require reference samples, making it valuable for quality control in industrial production [20].

Table 4: Comparison of Isomer Separation Techniques for 2,6-Diisocyanatotoluene

Separation TechniquePrincipleAdvantagesLimitationsSelectivity for 2,6-TDI
CrystallizationDifferential solubilityWell-established, scalableTime-consuming, multiple stages requiredModerate
Adsorptive Separation (Zeolites)Selective adsorptionHigh selectivity, continuous operationRequires specialized adsorbentsHigh (β = 1.40-1.90)
DistillationBoiling point differencesEffective for removing volatile impuritiesLess effective for isomer separationLow
ChromatographyDifferential retentionHigh resolutionLimited scale, expensiveHigh

The choice of purification technique depends on various factors, including the desired purity, production scale, and economic considerations [14] [18]. In many cases, a combination of techniques may be employed to achieve the required specifications [16] [18].

For industrial-scale production, crystallization and distillation are the most commonly used methods due to their scalability and cost-effectiveness [18]. Adsorptive separation using zeolites offers promising results for high-purity applications but may require additional development for large-scale implementation [14].

Physical Description

Toluene-2,6-diisocyanate is a liquid. Used in the manufacture of polyurethane foams, elastomers, and coatings; crosslinking agent for nylon 6. (EPA, 1998)
Liquid
CLEAR SLIGHTLY YELLOW SOLUTION WITH CHARACTERISTIC ODOUR.
Colorless to pale-yellow solid or liquid with a pungent odor.

Color/Form

Colorless to yellow liquid ... turns pale yellow on exposure to ai

XLogP3

3.9

Boiling Point

264 to 271 °F at 18 mm Hg (EPA, 1998)
at 101.3kPa: 252-255 °C
264-271°F

Flash Point

270 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)

Vapor Density

6

Density

1.22 at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
1.22
Relative density (water = 1): 1.22 (20 °C)
1.2244 at 68°F

LogP

log Kow = 3.74 (est)
3.43 (technical grade)

Odor

Pungent

Melting Point

68 to 72 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
18.3 °C
4 - 10 °C
68-72°F

UNII

78243HXH5O

GHS Hazard Statements

Aggregated GHS information provided by 1209 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 1209 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1203 of 1209 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (99.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (94.1%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.5 mm Hg at 77 °F for a 80% 2,4:20% 2,6 TDI mixture (EPA, 1998)
0.02 mmHg
2.09X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 1.4 - 1.5
0.5 mmHg at 77°F for 80% 2,4:20%; 2,6 TDI mixture

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

Commercial toluene diisocyanate typically contains 20% 2,6-toluene diisocyanate.

Other CAS

91-08-7
9017-01-0
26471-62-5
110839-12-8

Wikipedia

Toluene 2,6-diisocyanate

Biological Half Life

The apparent half-life of 2,6-TDI was dependent on the vehicle in which it was admin, its concn in the solvent, & the rate of mixing as the compound was added. In an aqueous suspension of stomach contents, the half-life of 2,6-TDI was <2 min, whereas in serum, the half-life was <30 sec.
Toluene diisocyanates (TDI) are commonly used in polyurethane (PU)-related products. TDIs have been documented as the leading cause of occupational asthma. Skin exposure to TDI in the workplace is common. However, no studies in the literature have investigated the exact biomarker concentration profile for skin TDI absorption through any in vivo animal studies. In this study a rat model was used to evaluate the TDI skin absorption to explore the dose-response pattern and to determine the kinetic characteristics of urinary toluene diamine (U-TDA) during skin exposure. TDIs were topically exposed on the dorsum of rat skin at 0.2%, 1% and 5%. Consecutive urine samples were collected for 6 days and U-TDA were analysed using GC/ECD. It was demonstrated in this rat study that absorption of 2,4- and 2,6-TDI through skin contact is possible. A clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated by the AUC, Cmax findings and accumulative amounts (r > or = 0.968). U-TDA concentration profiles in 6-day consecutive urine samples fit well in the first-order kinetics, although higher order kinetics could not be excluded for the high dose. The apparent half-lives for excretory urinary TDA were about 20 hr consistent at various skin exposures. It is concluded that skin absorption of TDI was confirmed in a rat model and a clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated. Excretory U-TDA concentrations in 6-day consecutive urine samples via skin exposure reveal the first-order kinetics and the half-lives were about 20 hr.
The toxicokinetics of 2,4- and 2,6-toluenediisocyanates in 11 chronically exposed workers at two flexible foam polyurethane production plants have been reported. ... The half life in urine ranged from 5.8 to 11 days for 2,4 and 2.6 toluene diamines. The differences in exposure were reflected by the plasma toluene diamine concentrations. The mean half life in plasma was 21 (range, 14-34) days for 2,4-toluene diamine and 21 (16-26) days for 2,6-toluene diamine. The study showed that the half life in plasma of chronically exposed workers for 2,4- and 2,6-toluene diamine was twice as long as for volunteers with short term exposure.
Two men were exposed to toluene diisocyanate atmospheres at three different air concn (ca 25, 50 & 70 ug/cu m). The toluene diisocyanate atmospheres were generated by a gas-phase permeation method, & the exposures were performed in an 8-cu m stainless-steel test chamber. ... The isomeric composition of the air in the test chamber was 30% 2,4-toluene diisocyanate and 70% 2,6-toluene diisocyanate. ... In plasma, 2,4- & 2,6-toluenediamine showed a rapid-phase elimination half-time of ca 2-5 hr, & that for the slow phase was greater than 6 days. ... The cumulated amount of 2,4-toluenediamine excreted in the urine over 24 hr was ca 15%-19% of the estimated inhaled dose of 2,4-toluene diisocyanate, & that of 2,6-toluenediamine was ca 17%-23% of the inhaled dose of 2,6-toluene diisocyanate.

Use Classification

Fire Hazards -> Carcinogens, Reactive - 1st degree

Methods of Manufacturing

... (80% 2,4-isomer and 20% 2,6-isomer) is produced commercially by nitrating toluene with nitric acid-sulfuric acid mixture and catalytically reducing resultant dinitrotoluene ... to toluenediamine mixture. ... This is dissolved in monochlorobenzene or ortho-dichlorobenzene and treated with phosgene. ... /Mixture of 2,4- & 2,6-isomers/
Toluene is the primary raw material for industrial TDI manufacture. The classical dinitration of toluene with mixed acid produces a mixture of 2,4- and 2,6-dinitro isomers in a ratio of 80:20. Catalytic reduction of these derivatives under hydrogen pressure leads to the corresponding diamines TDA, which are subsequently treated with phosgene to give TDI.

General Manufacturing Information

Furniture and related product manufacturing
Transportation equipment manufacturing
Benzene, 1,3-diisocyanato-2-methyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Commercial toluene diisocyanate (TDI) typically contains 20% of 2,6-toluene diisocyanate.

Analytic Laboratory Methods

Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: toluene-2,6-diisocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.
Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: toluene-2,6-diisocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.2 ug/sample.
Method: NIOSH 5525, Issue 1; Procedure: high performance liquid chromatography, ultraviolet/fluorecence detection; Analyte: toluene-2,6-diisocyanate (MAP derivatives of isocyanate); Matrix: air; Detection Limit: 0.2 nmole NCO per sample.
Method: OSHA 42; Procedure: high preformance liquid chromatography with ultraviolet or fluorescence detector; Analyte: 2,6-toluene diisocyanate; Matrix: air; Detection Limit: 1.6 ug/cu m (0.23 ppb).
For more Analytic Laboratory Methods (Complete) data for 2,6-TOLUENE DIISOCYANATE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Following the hydrolysis of plasma and urine, 2,6-toluenediamine was determined as pentafluoropropionic anhydride derivatives by capillary GC using selected ion monitoring in the electron-impact mode.

Storage Conditions

Storage temp: 75-100 °F
Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Dates

Modify: 2023-08-15

Gene expression profiles in auricle skin as a possible additional endpoint for determination of sensitizers: A multi-endpoint evaluation of the local lymph node assay

Hiromi Tsuchiyama, Akihisa Maeda, Mayumi Nakajima, Mika Kitsukawa, Kei Takahashi, Tomoya Miyoshi, Mayu Mutsuga, Yoshiji Asaoka, Yohei Miyamoto, Keiyu Oshida
PMID: 28826779   DOI: 10.1016/j.toxlet.2017.08.009

Abstract

The murine local lymph node assay (LLNA) is widely used to test chemicals to induce skin sensitization. Exposure of mouse auricle skin to a sensitizer results in proliferation of local lymph node T cells, which has been measured by in vivo incorporation of H
-methyl thymidine or 5-bromo-2'-deoxyuridine (BrdU). The stimulation index (SI), the ratio of the mean proliferation in each treated group to that in the concurrent vehicle control group, is frequently used as a regulatory-authorized endpoint for LLNA. However, some non-sensitizing irritants, such as sodium dodecyl sulfate (SDS) or methyl salicylate (MS), have been reported as false-positives by this endpoint. In search of a potential endpoint to enhance the specificity of existing endpoints, we evaluated 3 contact sensitizers; (hexyl cinnamic aldehyde [HCA], oxazolone [OXA], and 2,4-dinitrochlorobenzene [DNCB]), 1 respiratory sensitizer (toluene 2,4-diisocyanate [TDI]), and 2 non-sensitizing irritants (MS and SDS) by several endpoints in LLNA. Each test substance was applied to both ears of female CBA/Ca mice daily for 3 consecutive days. The ears and auricle lymph node cells were analyzed on day 5 for endpoints including the SI value, lymph node cell count, cytokine release from lymph node cells, and histopathological changes and gene expression profiles in auricle skin. The SI values indicated that all the test substances induced significant proliferation of lymph node cells. The lymph node cell counts showed no significant changes by the non-sensitizers assessed. The inflammatory findings of histopathology were similar among the auricle skins treated by sensitizers and irritants. Gene expression profiles of cytokines IFN-γ, IL-4, and IL-17 in auricle skin were similar to the cytokine release profiles in draining lymph node cells. In addition, the gene expression of the chemokine CXCL1 and/or CXCL2 showed that it has the potential to discriminate sensitizers and non-sensitizing irritants. Our results suggest that multi-endpoint analysis in the LLNA leads to a better determination of the sensitizing potential of test substances. We also show that the gene expression of CXCL1 and/or CXCL2, which is involved in elicitation of contact hypersensitivity (CHS), can be a possible additional endpoint for discrimination of sensitizing compounds in LLNA.


Biological monitoring as a valid tool to assess occupational exposure to mixtures of 2,4-:2,6-toluene diisocyanate

G De Palma, Ilenia Cortesi, Roberta Ghitti, Denise Festa, R Bergonzi, P Apostoli
PMID: 23077796   DOI:

Abstract

Despite its advantages over environmental monitoring, biological monitoring of exposure to 2,4-:2,6-toluene diisocyanate (TDI) mixtures is still underused. The present study was designed in order to evaluate the feasibility and reliability of biological monitoring in a factory producing polyurethane foam blocks.
Airborne TDI isomers were sampled by both static and personal pumps and determined by HPLC with fluorimetric detection. Specific metabolites 2,4- and 2,6-toluenediamine (TDA) were determined by gas chromatography-mass spectrometry on hydrolysed urine samples collected from 16 workers at the beginning of the workweek and both before (BS) and at the end (ES) of the 4th workday. Additional samples were collected at the end of the 1st half-shift and at the beginning of the 2nd half-shift in 5 workers.
In the foam production shop, TDI values were on average about 20 microg/m3, with higher levels in the 2nd half-shift and peak levels in workers operating along the polymerization tunnel. Average TDI levels were significantly correlated with ES TDA concentrations (p < 0.0001). TDA showed a fast urinary elimination phase leading to progressively higher TDA levels either during the shift (5 workers) and at the end-of-shift. A slower elimination phase with a weekly accumulation was demonstrated by values at the beginning of the workweek (higher than in unexposed subjects) and by their elevation in subsequent BS samples.
The study demonstrates the feasibility and reliability of biological monitoring in workers exposed to 2,4-:2, 6-TDI mixtures. This approach can provide information about both the daily and weekly exposure levels.


Determination of the toluene diisocyanate binding sites on human serum albumin by tandem mass spectrometry

Justin M Hettick, Paul D Siegel
PMID: 21458408   DOI: 10.1016/j.ab.2011.03.035

Abstract

Diisocyanates are highly reactive chemical compounds widely used in the manufacture of polyurethanes. Although diisocyanates have been identified as causative agents of allergic respiratory diseases, the specific mechanism by which these diseases occur is largely unknown. To better understand the chemical species produced when diisocyanates react with protein, tandem mass spectrometry was employed to unambiguously identify the binding sites of the industrially important isomers, 2,4- and 2,6-toluene diisocyanate, on human serum albumin at varying diisocyanate/protein ratios. The 2,4-isomer results in approximately 2-fold higher conjugation product ion abundances than does the 2,6-isomer, suggesting that the 2,4-isomer has a higher reactivity toward albumin. Both isomers preferentially react with the N-terminal amine of the protein and the ε-NH(2) of lysine. At a low (1:2) diisocyanate/protein ratio, five binding sites are identified, whereas at a high (40:1) ratio, near-stoichiometric conjugation is observed with a maximum of 37 binding sites identified. Binding sites observed at the lowest conjugation ratios are conserved at higher binding ratios, suggesting a subset of 5-10 preferential binding sites on albumin. Diisocyanate-protein conjugation results in a variety of reaction products, including intra- and intermolecular crosslinking, diisocyanate self-polymerization, and diisocyanate hydrolysis.


Urinary excretion of toluene diisocyanates in rats following dermal exposure

Hui-Jung Yeh, Wei-Chao Lin, Tung-Sheng Shih, Perng-Jy Tsai, Shan-Tair Wang, Ho-Yuan Chang
PMID: 17582582   DOI: 10.1002/jat.1266

Abstract

Toluene diisocyanates (TDI) are commonly used in polyurethane (PU)-related products. TDIs have been documented as the leading cause of occupational asthma. Skin exposure to TDI in the workplace is common. However, no studies in the literature have investigated the exact biomarker concentration profile for skin TDI absorption through any in vivo animal studies. In this study a rat model was used to evaluate the TDI skin absorption to explore the dose-response pattern and to determine the kinetic characteristics of urinary toluene diamine (U-TDA) during skin exposure. TDIs were topically exposed on the dorsum of rat skin at 0.2%, 1% and 5%. Consecutive urine samples were collected for 6 days and U-TDA were analysed using GC/ECD. It was demonstrated in this rat study that absorption of 2,4- and 2,6-TDI through skin contact is possible. A clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated by the AUC, Cmax findings and accumulative amounts (r > or = 0.968). U-TDA concentration profiles in 6-day consecutive urine samples fit well in the first-order kinetics, although higher order kinetics could not be excluded for the high dose. The apparent half-lives for excretory urinary TDA were about 20 h consistent at various skin exposures. It is concluded that skin absorption of TDI was confirmed in a rat model and a clear dose-dependent skin absorption relationship for 2,4- and 2,6-TDI was demonstrated. Excretory U-TDA concentrations in 6-day consecutive urine samples via skin exposure reveal the first-order kinetics and the half-lives were about 20 h.


The GSTP1 Ile105 Val polymorphism modifies the metabolism of toluene di-isocyanate

Karin E Broberg, Margareta Warholm, Håkan Tinnerberg, Anna Axmon, Bo A Jönsson, Carl Johan Sennbro, Margareta Littorin, Agneta Rannug
PMID: 20032816   DOI: 10.1097/FPC.0b013e328334fb84

Abstract

Toluene di-isocyanate (TDI) is widely used in the production of polyurethane foams and paints. As TDI causes respiratory disease in only a fraction of exposed workers, genetic factors may play a key role in disease susceptibility. Polymorphisms in TDI metabolising genes may affect elimination kinetics, resulting in differences in body retention, and in its turn differences in adverse effects.
To analyze how genotype modifies the associations between (i) TDI in air (2,4-TDI and 2,6-TDI) and its metabolites toluene diamine (TDA; 2,4-TDA and 2,6-TDA) in hydrolyzed urine; and (ii) 2,4-TDA and 2,6-TDA in hydrolyzed plasma and 2,4-TDA and 2,6-TDA in urine.
Workers exposed to TDI were analyzed for 2,4-TDI and 2,6-TDI in air (N=70), 2,4-TDA and 2,6-TDA in hydrolyzed urine (N=124) and in plasma (N=128), and genotype: CYP1A1*2A, CYP1A1*2B, GSTA1-52, GSTM1O, GSTM3B, GSTP1 I105V, GSTP1 A114V, GSTT1O, MPO-463, NAT1*3, *4, *10, *11, *14, *15, NAT2*5, *6, *7, and SULT1A1 R213H.
GSTP1 105 strongly modified the relationship between 2,4-TDA in plasma and in urine: ValVal carriers had about twice as steep regression slope than IleIle carriers. A similar pattern was found for 2,6-TDA. CYP1A1*2A, GSTM1, GSTP1, GSTT1, and MPO possibly influenced the relationship between TDA in plasma and urine.
Our results show, for the first time, genetic modification on the human TDI metabolism. The findings suggest that GSTP1 genotype should be considered when evaluating biomarkers of TDI exposure in urine and plasma. Moreover, the results support earlier findings of GSTP1 105 Val as protective against TDI-related asthma.


Quantitative determination of hexamethylene diisocyanate (HDI), 2,4-toluene diisocyanate (2,4-TDI) and 2,6-toluene diisocyanate (2,6-TDI) monomers at ppt levels in air by alkaline adduct coordination ionspray tandem mass spectrometry

Sebastien Gagne, Jacques Lesage, Claude Ostiguy, Yves Cloutier, Huu Van Tra
PMID: 15690096   DOI: 10.1039/b412078g

Abstract

Occupational exposures to isocyanates can lead to occupational asthma. Once sensitized, some workers could react to isocyanate monomers at concentrations below 1% of the Permissible Exposure Limit of 5 ppb in air. Currently available methods are not sufficiently sensitive to adequately evaluate isocyanates present at these levels in workplace air. This article describes a novel method for isocyanate determination allowing the ultratrace quantification in workplace air of hexamethylene diisocyanate, 2,4-toluene diisocyanate and 2,6-toluene diisocyanate monomers. Sampling is performed during a complete workshift at a flow rate of 1 L min(-1) with a cassette containing a 1-(2-methoxyphenyl)piperazine-impregnated 25 mm filter. Analysis is performed using liquid chromatography hyphenated with coordination ionspray tandem mass spectrometry. The analytical method's linearity was measured for a concentration range varying from the limit of detection of 0.04-0.13 ng mL(-1), depending on the monomer, up to approximately 32 ng mL(-1) for every isocyanate monomer, all with correlation coefficients (R(2)) greater than 0.999. The analytical method's lower limit of quantification combined with an adapted sampling strategy allow the quantification of isocyanate monomers down to 0.04 ppt for an 8 h work shift when a lithium adduct is used, which is more than 300 times lower than the most sensitive method currently available. This novel method can be used to confirm the very low level of isocyanate monomers for the safe reassignment of sensitized workers and it is also useful for charting the isocyanate dispersion tail in workplace environments.


Quantum chemistry studies of far-infrared spectra of aromatic urethanes

L I Maklakov, G G Suchkova
PMID: 18280204   DOI: 10.1016/j.saa.2007.12.009

Abstract

Restricted Hartree-Fock and density function calculations (B3LYP), using 6-311++G(d,p), have been used to investigate the far infrared spectra of aromatic urethanes, synthesized on the basis of 2,4-and 2,6-toluene diisocyanate (2,4-TDI, 2,6-TDI), and the spectrum of ethylphenylurethane. It is shown, that the region of frequencies of 100-200 cm(-1) is associated primarily with torsional vibrations of methyl groups. For almost all studied urethanes, the bands are observed in the region 385-340 cm(-1), which is associated with in plane deformations of angles C-C-N-C, C-O-C and C-N-C of the urethane groups according to the calculations. The bands, observed at 300-320 and 260-280 cm(-1), are assigned to in plane and out of plane deformations of the urethane skeleton, which are mixed with vibrations of methyl group connected to the benzene ring.


Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS

Sébastien Gagné, Jacques Lesage, Claude Ostiguy, Huu Van Tra
PMID: 14737230   DOI: 10.1039/b310463j

Abstract

Isocyanates can cause occupational asthma. By using available HPLC-UVF methods, isocyanates can be quantified only at levels above 1% of the Permissible Exposure Limits (PEL). Once sensitized, workers can react to concentrations below these limits of detection (LOD) making these methods insufficiently sensitive to adequately evaluate trace amounts of isocyanates present in air or in materials at safe levels for sensitized workers. This article describes a novel method for isocyanate analysis allowing the quantification of 2,4TDI and 2,6TDI monomers at very low concentrations using HPLC-CIS-MS-MS. The method's sensitivity increases with a decrease in the alkali radius. The LOD is 0.039 ng mL(-1) for 2,4TDI and 0.100 ng mL(-1) for 2,6TDI in solution when lithium is the alkali adduct, which is 20 times more sensitive than HPLC-UVF method. This new method allows determination in foam at levels of 0.078 ng g(-1) for 2,4TDI and 0.200 ng g(-1) for 2,6TDI respectively, for a 0.5 g foam sample. This is more than 100 times more sensitive than other methods for determining free monomers in solid materials. Analytical reproducibility and precision are better than 92% and 93% for both diisocyanate monomers. The use of HPLC-UVF conventional method failed to detect unreacted isocyanates in foam samples, but TDI monomers were quantified by HPLC-CIS-MS-MS.


Development, validation and characterization of an analytical method for the quantification of hydrolysable urinary metabolites and plasma protein adducts of 2,4- and 2,6-toluene diisocyanate, 1,5-naphthalene diisocyanate and 4,4'-methylenediphenyl diisocyanate

Carl Johan Sennbro, Christian H Lindh, Håkan Tinnerberg, Cecilia Gustavsson, Margareta Littorin, Hans Welinder, Bo A G Jönsson
PMID: 12944173   DOI: 10.1080/1354750031000090660

Abstract

Occupational exposure to diisocyanates within the plastic industry causes irritation and disorders in the airway. The aim of this study was to develop, validate and characterize a method for the determination of 2,4-toluenediamine (2,4-TDA), 2,6-toluenediamine (2,6-TDA), 1,5-diaminonaphthalene (1,5-NDA) and 4,4'-methylenedianiline (4,4'-MDA) in hydrolysed urine and plasma, and to study the correlation between the plasma and urinary levels of these potential biomarkers of 2,4-toluene diisocyanate (2,4-TDI), 2,6-toluene diisocyanate (2,6-TDI), 1,5-naphthalene diisocyanate (1,5-NDI) and 4,4'-methylenediphenyl diisocyanate (4,4'-MDI), respectively. Samples were hydrolysed with 0.3 M NaOH at 100 degrees C for 24 h. The diamines were extracted, derivatized with pentafluoropropionic acid anhydride, and quantified by selected ion monitoring on gas chromatography-mass spectrometry. The repeatability and reproducibility of the method were 7-18% and 7-19%, respectively. Dialysis experiments showed that the metabolites of 2,4-TDI, 2,6-TDI, 1,5-NDI and 4,4'-MDI in plasma were exclusively protein adducts. No free diamines were found in urine, indicating that all diisocyanate-related metabolites were in a conjugated form. For each diisocyanate-related biomarker, there were strongly significant correlations (p<0.001) between individual levels of metabolites in plasma and urine, with Spearman's rank correlation coefficient (rs) values of 0.74-0.90. The methods presented here will be valuable for the development of biological monitoring methods for diisocyanates.


Role of tumor necrosis factor in toluene diisocyanate asthma

Joanna M Matheson, Ranulfo Lemus, Robert W Lange, Meryl H Karol, Michael I Luster
PMID: 12356572   DOI: 10.1165/rcmb.4614

Abstract

Nearly 9 million workers are exposed to chemical agents associated with occupational asthma, with isocyanates representing the chemical class most responsible. Isocyanate-induced asthma has been difficult to diagnose and control, in part because the biologic mechanisms responsible for the disease and the determinants of exposure have not been well defined. Isocyanate-induced asthma is characterized by airway inflammation, and we hypothesized that inflammation is a prerequisite of isocyanate-induced asthma, with tumor necrosis factor (TNF)-alpha being critical to this process. To explore this hypothesis, wild-type mice, athymic mice, TNF-alpha receptor knockout (TNFR), and anti-TNF-alpha antibody-treated mice were sensitized by subcutaneous injection (20 micro l on Day 1; 5 micro l, Days 4 and 11), and challenged 7 d later by inhalation (100 ppb; Days 20, 22, and 24) with toluene diisocyanate (TDI). Airway inflammation, goblet cell metaplasia, epithelial cell damage, and nonspecific airway reactivity to methacholine challenge, measured 24 h following the last challenge, were reduced to baseline levels in TNF-alpha null mice and athymic mice. TNF-alpha deficiency also markedly abrogated TDI-induced Th2 cytokines in airway tissues, indicating a role in the development of Th2 responses. Despite abrogation of all indicators of asthma pathology, TNF-alpha neutralization had no effect on serum IgE levels or IgG-specific TDI antibodies, suggesting the lack of importance of a humoral response in the manifestation of TDI-induced asthma. Instillation studies with fluorescein-conjugated isothiocyanate and TDI suggested that TNF-alpha deficiency also resulted in a significant reduction in the migration of airway dendritic cells to the draining lymph nodes. Taken together, these results suggest that, unlike protein antigens, TNF-alpha has multiple and central roles in TDI-induced asthma, influencing both nonspecific inflammatory processes and specific immune events.


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